molecular formula C11H11BrN4OS B5561668 N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5561668
M. Wt: 327.20 g/mol
InChI Key: RLCSMNBXTMMNQD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that belongs to a class of substances involving triazoles, thiadiazoles, and acetamide derivatives. These substances have been extensively studied due to their diverse biological activities and chemical properties. While specific details about this compound might be rare, similar derivatives have been synthesized and characterized for various applications, mainly in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds generally involves several steps, including the reaction of triazole or thiadiazole derivatives with various halides or acylating agents. For instance, compounds similar to the one have been synthesized through reactions involving acetyl chloride, benzene, and other aromatic compounds under controlled conditions, leading to the formation of acetamide derivatives with specific substituents (Wang, Li, Dong, & Dong, 2010).

Scientific Research Applications

Synthesis and Antimicrobial Applications

A foundational aspect of the research on compounds similar to N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves their synthesis and evaluation for antimicrobial properties. For instance, the study on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives reveals the process of creating compounds through esterification and hydrazination, leading to compounds with significant antibacterial and antifungal activities (Fuloria et al., 2014). This research highlights the potential of such compounds in addressing microbial resistance, showcasing a direct application in developing new antimicrobial agents.

Anticancer Potential

Another vital area of application is in the field of oncology, where derivatives of this compound have been explored for their anticancer properties. The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents illustrates the potential of these compounds in inhibiting tumor growth, specifically demonstrating their efficacy against human lung adenocarcinoma cells (Evren et al., 2019). Such studies are pivotal in the search for novel therapeutic options against cancer, indicating the importance of these compounds in medicinal chemistry.

Theoretical and Computational Studies

Research on compounds akin to N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide also extends into theoretical and computational studies, aiming to understand their mechanisms of action and optimize their properties. Computational calculations of similar compounds provide insights into their reactivity and interaction with biological targets, aiding in the rational design of more effective and selective drugs (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCSMNBXTMMNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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